

Application Notes and Protocols for GSK2818713 (GSK126) in Epigenetic Research

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Compound of Interest

Compound Name: GSK2818713

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These application notes provide a comprehensive overview of **GSK2818713**, a potent and highly selective small molecule inhibitor of the EZH2 methyltransferase. This document details its mechanism of action, offers quantitative data on its activity, and provides detailed protocols for its application in studying epigenetic modifications, particularly the methylation of Histone H3 at lysine 27 (H3K27).

Introduction

GSK2818713, also known as GSK126, is a crucial tool for investigating the role of EZH2 in normal physiology and disease. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a pivotal role in gene silencing through the methylation of H3K27.[1][2] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic development.[3][4] GSK126 is a S-adenosyl-methionine (SAM) competitive inhibitor, demonstrating high selectivity for EZH2 over other methyltransferases, including the closely related EZH1.[5][6][7] Its use allows for the precise dissection of EZH2's function in cellular processes such as proliferation, differentiation, and tumorigenesis.

Quantitative Data

The following tables summarize the inhibitory activity of GSK126 in various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of GSK126

Target	IC50 / Ki
EZH2 (wild-type)	IC50: 9.9 nM[5][7] Ki: ~0.5 nM[2][4]
EZH2 (mutant)	Ki: 0.5-3 nM
EZH1	IC50: 680 nM[5][8]
Other Methyltransferases	>1000-fold selectivity over 20 other methyltransferases[6]

Table 2: Cellular Inhibitory Activity of GSK126

Cell Line	EZH2 Status	IC50 (Cell Viability/Growth)
Diffuse Large B-Cell Lymphoma (DLBCL)		
Pfeiffer	Mutant (A677G)	Growth Inhibition at 72 hrs[5]
KARPAS-422	Mutant (Y641N)	Sensitive[9]
Multiple Myeloma (MM)		
RPMI8226	Not Specified	12.6 μ M - 17.4 μ M[4]
MM.1S	Not Specified	12.6 μ M - 17.4 μ M[4]
LP1	Not Specified	12.6 μ M - 17.4 μ M[4]
Melanoma		
IGR1	Mutant (Y646N)	Proliferation inhibited at 10 μ M[3]
Endometrial Cancer		
HEC-50B	High EZH2 expression	1.0 μ M (\pm 0.2)[10]
Ishikawa	High EZH2 expression	0.9 μ M (\pm 0.6)[10]
HEC-265	Low EZH2 expression	10.4 μ M (\pm 0.6)[10]
Small Cell Lung Cancer (SCLC)		
Lu130	Not Specified	Growth inhibition at 8 μ M[5]
H209	Not Specified	Growth inhibition at 8 μ M[5]
DMS53	Not Specified	Growth inhibition at 8 μ M[5]
Ovarian Cancer		
SK-OV-3	Not Specified	10.49 μ M[5]
Glioblastoma		

T98G	Not Specified	GI50: 12.6 μ M[6]
Table 3: Cellular H3K27me3 Inhibition by GSK126		
Cell Line Type	EZH2 Status	Effective Concentration for H3K27me3 Reduction
DLBCL	Wild-type and Mutant	7-252 nM[8]
Multiple Myeloma (MM.1S, LP1)	Not Specified	Concentration-dependent decrease[2][4]
Melanoma (IGR1)	Mutant	Dose-dependent reduction at 48 hrs[3]
Human THP-1 monocytes	Not Specified	5 μ M[11]
PC9	Not Specified	Reduced H3K27me3 occupancy[9]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of GSK126 on epigenetic modifications.

Protocol 1: In Vitro EZH2 Enzyme Inhibition Assay

This protocol determines the potency of GSK126 in inhibiting the enzymatic activity of purified EZH2.

Materials:

- Recombinant human PRC2 complex (containing EZH2)
- Histone H3 (21-44) peptide substrate
- S-adenosyl-L-[methyl- 3 H]-methionine (3 H]-SAM)

- GSK126
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
- SAM (unlabeled)
- 96-well filter plates (e.g., phosphocellulose)
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare a serial dilution of GSK126 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- In a 96-well plate, add the diluted GSK126 or DMSO (vehicle control).
- Add the PRC2 complex to each well at a final concentration of approximately 6 nM.^[7]
- Add the histone H3 peptide substrate to each well.
- To accurately determine the K_i, use a high concentration of unlabeled SAM (e.g., 7.5 μM, where the K_m for SAM is 0.3 μM).^{[6][7]}
- Initiate the reaction by adding [³H]-SAM.
- Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction by adding a high concentration of unlabeled SAM.
- Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated peptide.
- Wash the plate multiple times with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

- Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each GSK126 concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The apparent K_i can be calculated using the Cheng-Prusoff equation.^[7]

Protocol 2: Cellular H3K27me3 Level Assessment by Western Blot

This protocol measures the effect of GSK126 on global H3K27 trimethylation levels in cultured cells.

Materials:

- Cell line of interest
- GSK126
- Cell culture medium and supplements
- RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Procedure:

- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with a range of GSK126 concentrations or DMSO (vehicle control) for the desired duration (e.g., 48-72 hours).
- Harvest cells and lyse them in RIPA buffer on ice.
- Determine the protein concentration of each lysate using the BCA assay.
- Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
- Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol determines the effect of GSK126 on the occupancy of H3K27me3 at specific gene promoters.

Materials:

- Cell line of interest
- GSK126
- Formaldehyde (for crosslinking)
- Glycine (to quench crosslinking)
- ChIP lysis buffer
- Sonication equipment
- Anti-H3K27me3 antibody and corresponding IgG control
- Protein A/G magnetic beads
- ChIP wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit
- SYBR Green qPCR master mix
- Primers for target gene promoters (e.g., MYT1 as a positive control)[9] and a negative control region.

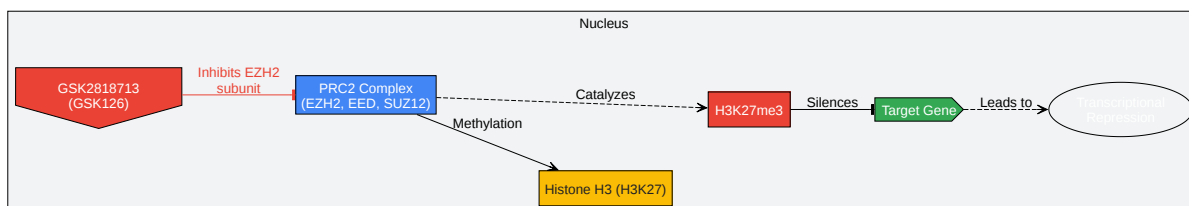
Procedure:

- Treat cells with GSK126 or DMSO as described in Protocol 2.

- Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
- Quench the crosslinking reaction with glycine.
- Harvest and lyse the cells.
- Shear the chromatin by sonication to an average size of 200-1000 bp.
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or an IgG control.
- Add protein A/G beads to capture the antibody-chromatin complexes.
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
- Elute the chromatin from the beads.
- Reverse the crosslinks by incubating with Proteinase K at 65°C.
- Purify the immunoprecipitated DNA using a DNA purification kit.
- Perform qPCR using primers for specific gene promoters to quantify the amount of immunoprecipitated DNA.
- Analyze the data by calculating the percent input for each sample and normalizing to the IgG control.

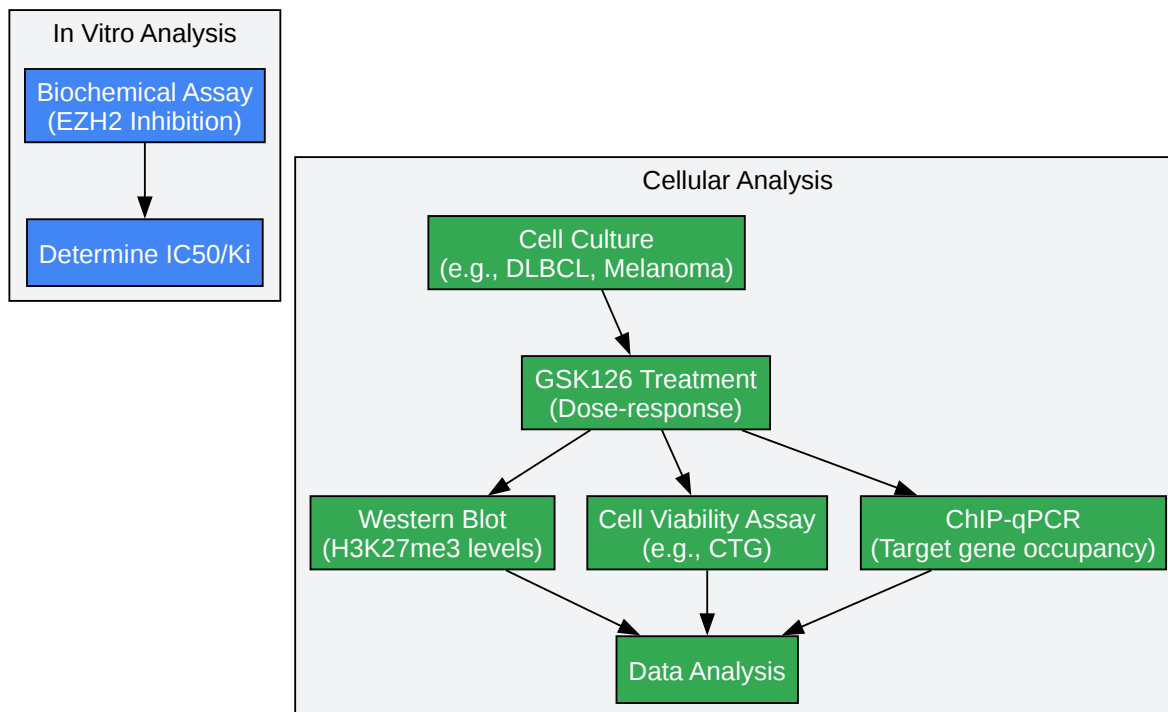
Visualizations

The following diagrams illustrate the signaling pathway affected by GSK126 and a typical experimental workflow for its characterization.



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Caption: Mechanism of action of **GSK2818713** in inhibiting the PRC2 complex.



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Caption: Workflow for characterizing **GSK2818713**'s activity.

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